molecular formula C21H23ClN6O B2659670 N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291868-40-0

N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2659670
CAS No.: 1291868-40-0
M. Wt: 410.91
InChI Key: UWXFNTZTMOOZEC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic carbonyl compound.

    Introduction of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the triazole ring, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines or alcohols derived from the triazole or carbonyl groups.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with central nervous system receptors.

    Biological Studies: The compound is used in studies exploring its binding affinity to various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study the function of triazole-containing molecules in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific biological context and the target receptor.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-4-amine: A structural isomer with the triazole nitrogen at a different position.

    N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,4-triazol-5-amine: Another isomer with a different triazole ring structure.

    N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-thiol: A thiol derivative with a sulfur atom replacing the amine group.

Uniqueness

The unique combination of the triazole ring, piperazine moiety, and chlorophenyl group in N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from its structural analogs.

Properties

IUPAC Name

[5-(3-chloroanilino)triazolidin-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O/c1-14-6-7-15(2)18(12-14)27-8-10-28(11-9-27)21(29)19-20(25-26-24-19)23-17-5-3-4-16(22)13-17/h3-7,12-13,19-20,23-26H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAOPUCBESHZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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